Brain Uptake Kinetics: 6-Chloro-7-methylpurine Achieves 0.8% ID/g at 1 Minute with Defined Efflux Clearance
Following intravenous injection of [¹⁴C]6-chloro-7-methylpurine ([¹⁴C]7m6CP) into rats, brain uptake reached 0.8% injected dose per gram (% ID/g) at 1 minute post-injection, demonstrating rapid BBB penetration [1]. The brain radioactivity then exhibited single-exponential clearance during the 15–60 min period, with a first-order efflux rate constant (k_efflux) of 0.0253 min⁻¹, corresponding to a terminal half-life of approximately 27.4 minutes [1]. In contrast, the 6-bromo analog (6-bromo-7-[¹¹C]methylpurine) was subsequently developed and showed a higher GSH conjugation rate in brain homogenates of wild-type mice compared to the 6-chloro derivative, as noted in follow-up studies [2]. The 6-chloro-7-methylpurine thus provides a benchmark lower-reactivity proprobe whose slower GSH conjugation kinetics may be advantageous for quantitative MRP1 assessment in species with higher intrinsic GST activity [3].
| Evidence Dimension | Brain uptake (% ID/g) at 1 min post-injection and efflux rate constant |
|---|---|
| Target Compound Data | [¹⁴C]6-chloro-7-methylpurine: 0.8% ID/g at 1 min; k_efflux = 0.0253 min⁻¹ (t₁/₂ ≈ 27.4 min) [1] |
| Comparator Or Baseline | 6-bromo-7-[¹¹C]methylpurine: GSH conjugation rate in brain homogenates is higher than that of 6-chloro-7-methylpurine (qualitative, data not shown in primary reference) [2] |
| Quantified Difference | 6-chloro analog shows slower GSH conjugation relative to 6-bromo analog; direct brain uptake comparison data for the bromo analog under identical conditions are not available in the same study |
| Conditions | In vivo rat model; intravenous injection of [¹⁴C]7m6CP; radioactivity measured over 1–60 min post-injection [1] |
Why This Matters
The quantified brain uptake and efflux kinetics establish 6-chloro-7-methylpurine as a validated proprobe with well-characterized in vivo BBB penetration, enabling reproducible PET imaging protocols for MRP1 function assessment.
- [1] Okamura T, Kikuchi T, Fukushi K, Irie T. A novel noninvasive method for assessing glutathione-conjugate efflux systems in the brain. Bioorg Med Chem. 2007;15(9):3127-3133. doi:10.1016/j.bmc.2007.02.045. PMID: 17344048. View Source
- [2] scite.ai Citation Statement. Okamura et al. (2007): "In this study, 7m6BP was applied as a new pro-probe; the reaction rate with GSH is higher than that of 6-chloro-7-methylpurine in the brain homogenate of WT mice (data not shown)." Viewed at scite.ai/reports/a-novel-noninvasive-method-for-y1KVkG. View Source
- [3] Okamura T, Kikuchi T, Okada M, Toramatsu C, Fukushi K, Takei M, Irie T. Reactivity of 6-halopurine analogs with glutathione as a radiotracer for assessing function of multidrug resistance-associated protein 1. J Med Chem. 2009;52(22):7284-7288. doi:10.1021/jm901332c. PMID: 19921956. View Source
